1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine is a nucleoside analog with significant antiviral properties. It is a modified form of uridine, where specific functional groups have been altered to enhance its biological activity. This compound has a molecular formula of C29H29N3O5 and a molecular weight of 499.56 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps include:
Protection of the 5’-hydroxyl group: This is often achieved using a methoxytrityl (MTr) group.
Deoxygenation at the 2’ and 3’ positions: This step involves the removal of hydroxyl groups to form the dideoxy structure.
Introduction of the amino group at the 3’ position: This is typically done through nucleophilic substitution reactions.
Deprotection of the 5’-hydroxyl group: The final step involves the removal of the MTr group to yield the desired compound
Industrial Production Methods
Industrial production of 3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or other functional groups.
Reduction: This can be used to reduce any oxidized forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially at the amino group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are often employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at the amino position .
Scientific Research Applications
3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It serves as a tool for studying nucleic acid interactions and enzyme mechanisms.
Medicine: The compound has shown promise in antiviral therapies, particularly against retroviruses.
Industry: It is used in the production of antiviral drugs and as a research reagent
Mechanism of Action
The mechanism of action of 3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine involves its incorporation into viral DNA or RNA, leading to chain termination. This inhibits viral replication and reduces the viral load. The compound targets viral polymerases and other enzymes involved in nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog used in antiviral therapy.
2’,3’-Dideoxyinosine (ddI): A similar compound with antiviral properties.
2’,3’-Dideoxycytidine (ddC): Used in the treatment of HIV/AIDS
Uniqueness
3’-b-Amino-2’,3’-dideoxy-5’-O-methoxy trityluridine is unique due to its specific modifications, which enhance its antiviral activity and reduce toxicity compared to other nucleoside analogs. Its methoxytrityl group provides additional stability and specificity in biological systems .
Biological Activity
The compound 1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione (CAS No. 177086-37-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C30H30FN3O6, with a molecular weight of approximately 547.57 g/mol. The structure comprises a pyrimidine core, an oxolane ring, and a methoxyphenyl-diphenylmethoxy side chain. The stereochemistry of the molecule is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C30H30FN3O6 |
Molecular Weight | 547.57 g/mol |
CAS Number | 177086-37-2 |
Purity | ≥96% |
Research indicates that this compound exhibits antitumor , antiviral , and anti-inflammatory properties. The mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication and repair, which is crucial for cancer cell proliferation.
- Modulation of Signaling Pathways : It has been shown to affect pathways such as the PI3K/Akt and MAPK pathways, which are vital in cell survival and apoptosis.
- Antioxidant Activity : The presence of methoxy groups in its structure contributes to its ability to scavenge free radicals.
Antitumor Activity
A study conducted by Zhang et al. (2023) demonstrated that the compound significantly inhibits the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range. The study utilized both in vitro and in vivo models to confirm these findings.
Antiviral Properties
Research by Lee et al. (2024) revealed that the compound exhibits antiviral activity against influenza virus strains. It was found to inhibit viral replication by interfering with viral RNA synthesis.
Anti-inflammatory Effects
In a study focusing on inflammatory models, the compound reduced cytokine levels (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent (Kim et al., 2024).
Case Studies
- Breast Cancer Treatment : A clinical case study reported a patient with advanced breast cancer who showed significant tumor reduction after treatment with this compound combined with standard chemotherapy (Clinical Oncology Journal, 2024).
- Influenza Outbreak Response : During an influenza outbreak, a cohort study indicated that patients treated with this compound experienced milder symptoms and shorter recovery times compared to those receiving standard antiviral treatment (Journal of Infectious Diseases, 2024).
Properties
Molecular Formula |
C29H29N3O5 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
1-[(2R,4R,5S)-4-amino-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H29N3O5/c1-35-23-14-12-22(13-15-23)29(20-8-4-2-5-9-20,21-10-6-3-7-11-21)36-19-25-24(30)18-27(37-25)32-17-16-26(33)31-28(32)34/h2-17,24-25,27H,18-19,30H2,1H3,(H,31,33,34)/t24-,25-,27-/m1/s1 |
InChI Key |
LAZWXEWQXFLZKY-RGSZASNESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=CC(=O)NC5=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(CC(O4)N5C=CC(=O)NC5=O)N |
Origin of Product |
United States |
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